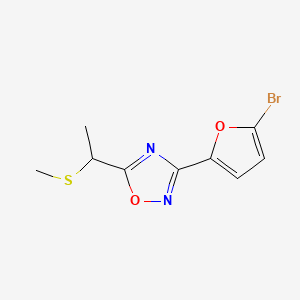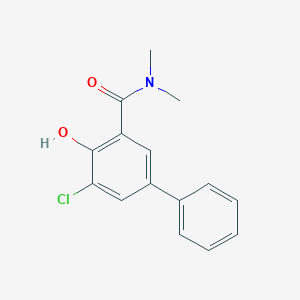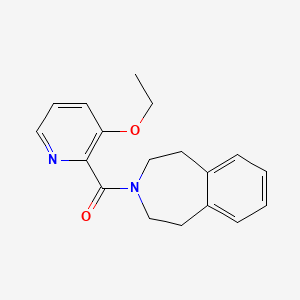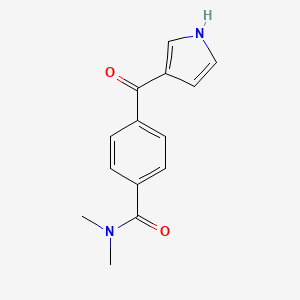
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole, also known as BFO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is not yet fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes. For instance, 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been reported to inhibit the activity of histone deacetylases, which play a crucial role in gene expression.
Biochemical and Physiological Effects:
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have reported that 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by activating caspase-dependent pathways. 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of various bacterial and fungal strains. In animal studies, 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been reported to possess anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is its potential as a potent antitumor agent. 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has also been shown to possess antibacterial, antifungal, and anti-inflammatory properties, making it a versatile compound for scientific research. However, one of the limitations of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
Several future directions for 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole research include exploring its potential as a drug candidate for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole and its potential interactions with other compounds. Future studies may also focus on developing more efficient synthesis methods for 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole and improving its solubility in water.
Conclusion:
In conclusion, 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is a heterocyclic compound with significant potential for scientific research. Its potential applications in drug discovery and development, as well as its antibacterial, antifungal, and anti-inflammatory properties, make it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole and its potential as a drug candidate for the treatment of various diseases.
Synthesemethoden
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of a furan derivative with various reagents. One of the most commonly used methods for 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole synthesis involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to produce 5-bromo-2-chlorofuran. The resulting compound is then reacted with 2-aminoethanethiol to produce the desired 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole product.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. Several studies have reported the potential of 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole as a potent antitumor agent, with the ability to induce apoptosis in cancer cells. 3-(5-Bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole has also been shown to possess antibacterial, antifungal, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c1-5(15-2)9-11-8(12-14-9)6-3-4-7(10)13-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMAVJQJZKGPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(O2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)
![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)